3-(2-Methoxyphenyl)phenethyl alcohol
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Overview
Description
3-(2-Methoxyphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H16O2. It is a type of phenethyl alcohol where the phenyl ring is substituted with a methoxy group at the ortho position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedel-Crafts Alkylation: One common method for synthesizing phenethyl alcohol derivatives involves the Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3).
Reduction of Ketones: Another method involves the reduction of corresponding ketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production often utilizes the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction conditions typically involve maintaining a controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(2-Methoxyphenyl)phenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and PCC (Pyridinium chlorochromate).
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)phenethyl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar in structure but with the methoxy group at the para position.
2-(3-Methoxyphenyl)ethanol: Another isomer with the methoxy group at the meta position.
Uniqueness
3-(2-Methoxyphenyl)phenethyl alcohol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho position of the methoxy group can lead to different steric and electronic effects compared to its isomers .
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-8-3-2-7-14(15)13-6-4-5-12(11-13)9-10-16/h2-8,11,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMVDYVURSSACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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